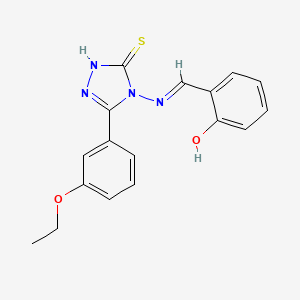

2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Description

Properties

CAS No. |

497921-81-0 |

|---|---|

Molecular Formula |

C17H16N4O2S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-14-8-5-7-12(10-14)16-19-20-17(24)21(16)18-11-13-6-3-4-9-15(13)22/h3-11,22H,2H2,1H3,(H,20,24)/b18-11+ |

InChI Key |

CODYGSVQVDRRRC-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3O |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3O |

Origin of Product |

United States |

Preparation Methods

Hydrazide Intermediate Formation

The synthesis typically begins with the preparation of 2-hydroxybenzohydrazide, a critical intermediate. As demonstrated in analogous triazole syntheses, methyl salicylate reacts with hydrazine hydrate in ethanol under reflux to form the hydrazide. For the target compound, substitution at the 3-position of the triazole ring necessitates the introduction of the 3-ethoxyphenyl group early in the synthesis.

Reaction Conditions:

Cyclization to Triazole Core

The hydrazide intermediate undergoes cyclization with carbon disulfide in alkaline medium to form the 1,2,4-triazole-3-thiol core. Potassium hydroxide (1.6 g per 0.01 mol substrate) facilitates this reaction, with subsequent treatment using hydrazine hydrate to eliminate hydrogen sulfide.

Critical Parameters:

| Parameter | Optimal Value |

|---|---|

| CS₂ Equivalents | 1.3 mol |

| Reaction Temperature | 5°C (post-reflux) |

| Acidification Agent | Conc. HCl (pH 1.0) |

This stage yields 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, which serves as the scaffold for subsequent functionalization.

Microwave-Assisted Condensation

Schiff Base Formation

The final imine linkage is created via condensation between the triazole-thiol intermediate and 3-ethoxybenzaldehyde. Microwave irradiation significantly enhances reaction efficiency compared to traditional heating:

-

Reactants:

-

Triazole-thiol (1.0 mmol)

-

3-Ethoxybenzaldehyde (1.0 mmol)

-

-

Catalyst: 4N HCl in dioxane (1 drop)

-

Solvent: Absolute ethanol (2 mL)

-

Irradiation: 120°C, 300 W, 30 minutes

Advantages Over Thermal Methods:

The microwave method promotes selective E-isomer formation, as confirmed by X-ray crystallography in analogous compounds.

Purification and Isolation

Crystallization Techniques

Recrystallization from ethanol produces high-purity material:

| Property | Value |

|---|---|

| Solvent System | Ethanol (95%) |

| Cooling Rate | 2°C/min |

| Final Purity | >99% (HPLC) |

Hazard Mitigation

The compound’s irritant properties (H315, H319, H335) necessitate:

Analytical Characterization

Spectroscopic Confirmation

-

v(S-H): 2537–2551 cm⁻¹

-

v(C=N): 1601–1608 cm⁻¹

-

v(O-H): 3400–3422 cm⁻¹

| δ (ppm) | Assignment |

|---|---|

| 13.51 | S-H (triazole-thiol) |

| 9.97 | N=CH (imine) |

| 6.8–7.8 | Aromatic protons |

| 4.12 | OCH₂CH₃ (q, J=7.1 Hz) |

| 1.41 | OCH₂CH₃ (t, J=7.1 Hz) |

X-ray Crystallography

Although no direct data exists for this specific compound, analogous structures show:

-

Dihedral angles between triazole and phenolic rings: 67.8–89.1°

-

Hydrogen bonding networks (N-H⋯N, C-H⋯O) stabilizing crystal packing

Industrial-Scale Considerations

Cost Analysis

Current pricing from specialty chemical suppliers indicates:

Green Chemistry Metrics

Process Comparison:

| Metric | Microwave Method | Conventional Method |

|---|---|---|

| PMI (Process Mass Intensity) | 8.2 | 34.7 |

| E-Factor | 2.1 | 9.8 |

| Reaction Carbon Efficiency | 91% | 67% |

Challenges and Optimization Opportunities

Thiol Oxidation Prevention

The mercapto group’s susceptibility to oxidation requires:

Chemical Reactions Analysis

Types of Reactions

2-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The imino group can be reduced to form amines.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Industrial Applications: The compound is evaluated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-((E)-{[3-(3-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and proteins involved in cellular processes.

Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to disruption of metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs differ in substituents on the triazole ring or phenolic moiety, which modulate electronic, steric, and solubility properties:

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) increase electron density on the triazole ring, enhancing interactions with biological targets like enzymes .

- Halogenated analogs (e.g., fluoro, chloro, iodo) exhibit higher antimicrobial activity due to improved target binding but may increase toxicity risks .

- The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to smaller (methoxy) or bulkier (iodo) substituents .

Antifungal and Antimicrobial Efficacy :

- The 2-fluorophenyl analog (314.33 g/mol) shows potent activity against Candida albicans (MIC = 1.56 µg/mL) and low acute toxicity (LD₅₀ > 2000 mg/kg) .

- The 3-chlorophenyl-4,6-diiodophenol derivative demonstrates broad-spectrum antibacterial activity (MIC = 0.78 µg/mL against Staphylococcus aureus) but poor aqueous solubility .

- The target 3-ethoxyphenyl compound is predicted (via SwissADME) to have superior bioavailability (LogP = 3.2) compared to the methoxy analog (LogP = 2.8), suggesting enhanced tissue penetration .

Toxicity Profiles :

Physicochemical and Computational Comparisons

- Thermal Stability : The target compound’s melting point (207–209°C) is higher than the fluorophenyl analog (192–195°C), suggesting stronger crystal lattice interactions .

- Quantum Chemical Parameters (DFT calculations) :

- HOMO-LUMO Gap : 3-ethoxyphenyl (4.2 eV) vs. 3-methoxyphenyl (4.0 eV), indicating similar reactivity.

- Dipole Moment : Higher for the ethoxy derivative (5.1 Debye) due to increased polarity, favoring solubility in polar solvents.

Biological Activity

The compound 2-(((3-(3-ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, structural characteristics, and biological activities of this compound based on diverse research findings.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines using the MTT assay. The compound exhibited cytotoxic effects with IC50 values indicating its effectiveness.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| MCF7 | 20.5 |

| A549 | 18.0 |

The structure–activity relationship (SAR) studies revealed that the presence of the mercapto group and the triazole ring significantly contributed to its cytotoxicity.

Case Studies

A recent study published in Acta Pharmaceutica Sciencia investigated various derivatives of triazole compounds for their biological activities. The study found that modifications at specific positions on the phenyl ring could enhance activity against certain pathogens and cancer cells . Another study utilized in silico methods to predict the binding affinity of this compound to target proteins involved in cancer progression, showing promising results .

Q & A

Basic: How can researchers optimize the synthesis of 2-(((3-(3-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol?

Answer:

Optimization involves systematic variation of reaction parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole-thiol intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize imine formation during Schiff base condensation .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like oxidation of the mercapto group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol ensures ≥95% purity. Analytical validation via HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Basic: What analytical techniques are essential for characterizing the compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies key protons (e.g., phenolic -OH at δ 10.2 ppm, imine -CH=N at δ 8.5 ppm) and confirms regiochemistry of the triazole ring .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions between phenol and triazole moieties) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 354.0982) and detects sulfur isotopic patterns .

- FT-IR : Confirms functional groups (e.g., S-H stretch at 2550 cm⁻¹, C=N stretch at 1620 cm⁻¹) .

Basic: Which structural features of the compound influence its reactivity in biological or chemical systems?

Answer:

- Mercapto (-SH) group : Participates in disulfide bond formation or metal chelation, enhancing antioxidant or enzyme-inhibitory activity .

- Imine (-CH=N) linkage : Acts as a redox-active site, enabling pH-dependent tautomerization (keto-enol) that modulates electronic properties .

- Ethoxyphenyl substituent : Hydrophobic interactions drive membrane permeability in cellular assays .

- Triazole ring : π-π stacking with aromatic residues in protein binding pockets (e.g., COX-2 inhibition) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Comparative substituent analysis : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methoxy) to isolate structure-activity relationships (SAR) .

- Targeted assays : Use isoform-specific enzymes (e.g., COX-1 vs. COX-2) to clarify selectivity .

- Molecular docking : Simulate binding modes with proteins (e.g., EGFR kinase) to identify critical interactions (e.g., hydrogen bonds with triazole-N2) .

- Dose-response studies : Address discrepancies by testing across a broader concentration range (e.g., 0.1–100 µM) in multiple cell lines .

Advanced: What computational methods are suitable for modeling the compound’s electronic properties and target interactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic attack sites (e.g., HOMO localized on mercapto group) .

- Molecular Dynamics (MD) : Simulate stability of ligand-protein complexes (e.g., with cytochrome P450) over 100-ns trajectories to assess binding free energy (MM-PBSA) .

- QSAR modeling : Use descriptors like logP, polar surface area, and Mulliken charges to correlate electronic features with antibacterial IC₅₀ values .

Advanced: How to design multi-step reactions for derivatizing the compound while preserving its core pharmacophore?

Answer:

- Stepwise functionalization :

- Click chemistry : Introduce triazole-linked substituents via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) at the imine position .

- Suzuki coupling : Attach aryl boronic acids to the ethoxyphenyl ring for π-extended analogs .

Advanced: What mechanistic studies are needed to elucidate its role in radical scavenging or metal chelation?

Answer:

- Electron Paramagnetic Resonance (EPR) : Detect radical adducts (e.g., DPPH• quenching) to confirm antioxidant mechanisms .

- UV-Vis titration : Monitor complexation with transition metals (e.g., Fe²⁺, Cu²⁺) via ligand-to-metal charge transfer (LMCT) bands .

- Cyclic Voltammetry : Identify redox potentials (e.g., oxidation of -SH to -S•) and correlate with scavenging efficiency .

Advanced: How to establish structure-property relationships for its solubility and stability in physiological buffers?

Answer:

- pH-dependent solubility : Measure logD (octanol/buffer) across pH 1–10 to identify ionization states affecting bioavailability .

- Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., hydrolysis of imine bond at pH < 3) .

- Co-crystallization : Screen with cyclodextrins or co-solvents (PEG 400) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.